(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Description

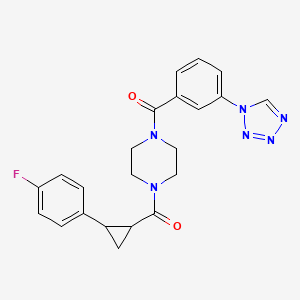

The compound “(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone” features a piperazine core substituted with a benzoyl group bearing a tetrazole heterocycle at the 3-position. The methanone moiety is further linked to a cyclopropyl ring substituted with a 4-fluorophenyl group. This structure integrates key pharmacophoric elements:

- Piperazine: A common scaffold in medicinal chemistry, known for enhancing solubility and modulating receptor interactions.

- Tetrazole: A bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities.

- Cyclopropyl-fluorophenyl: The cyclopropyl group introduces conformational rigidity, while the fluorine atom may enhance lipophilicity and bioavailability.

Properties

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O2/c23-17-6-4-15(5-7-17)19-13-20(19)22(31)28-10-8-27(9-11-28)21(30)16-2-1-3-18(12-16)29-14-24-25-26-29/h1-7,12,14,19-20H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZIUCPXIOFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Synthesis

This compound features a complex structure comprising a piperazine ring, a tetrazole moiety, and a cyclopropyl group substituted with a fluorophenyl group. The synthesis typically involves multiple steps:

- Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

- Benzoylation : The tetrazole derivative undergoes benzoylation using benzoyl chloride and a base like triethylamine.

- Piperazine Substitution : The final step involves reacting the benzoylated tetrazole with 1-(4-fluorophenyl)piperazine utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the tetrazole moiety mimics carboxylate groups, facilitating interactions with biological targets. The structural flexibility provided by the piperazine ring allows the compound to adopt conformations that optimize binding .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Inhibition of Tyrosinase : Compounds structurally related to this molecule have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, indicating potential use in skin lightening agents .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

Scientific Research Applications

Pharmacological Applications

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. The incorporation of the tetrazole moiety in the compound enhances its ability to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through pathways involving p53 and other apoptotic markers .

Antimicrobial Properties

The presence of the tetrazole ring is known to confer antimicrobial activity. Research has demonstrated that derivatives of piperazine can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Neuropharmacological Effects

Compounds featuring piperazine and tetrazole groups have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural attributes of these compounds allow them to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves several steps, typically starting from commercially available piperazine derivatives. The introduction of the tetrazole moiety can be achieved through cyclization reactions involving azides and appropriate precursors. Understanding the SAR is critical for optimizing the pharmacological properties of this compound.

| Component | Description |

|---|---|

| Piperazine Unit | Serves as a core structure influencing bioactivity |

| Tetrazole Moiety | Enhances solubility and biological interaction |

| Cyclopropyl Group | Modulates lipophilicity and receptor binding affinity |

| Fluorophenyl Group | Increases potency through electronic effects |

Case Study 1: Antitumor Efficacy

In a study evaluating various piperazine derivatives, one compound structurally similar to this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the piperazine structure can enhance anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of related compounds against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the piperazine ring improved antibacterial efficacy, leading to minimum inhibitory concentration (MIC) values comparable to existing antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Analogues

Compound 21 () :

- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.

- Key Differences : Replaces the tetrazole-benzoyl group with a thiophene ring and substitutes the cyclopropyl-fluorophenyl with a trifluoromethylphenyl group.

- Thiophene vs. tetrazole: Thiophene contributes to π-π stacking but lacks the hydrogen-bonding capacity of tetrazole .

Compound w3 () :

- Structure: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.

- Key Differences : Incorporates a triazole -pyrimidine system instead of tetrazole-benzoyl and uses a methylpiperazine.

- Methylpiperazine may reduce basicity compared to unsubstituted piperazine, affecting solubility and CNS penetration .

Heterocyclic and Aromatic Substituents

Triazole Derivatives () :

- Structure : Compounds with 1,2,4-triazole-substituted dioxolane moieties linked to piperazine (e.g., 2-(1H-1,2,4-triazol-1-yl)methyl groups).

- Comparison :

3-(4-Methylpiperazin-1-yl)benzoic Acid () :

- Structure : Benzoic acid derivative with a methylpiperazine substituent.

- Comparison: Carboxylic Acid vs. Methanone: The carboxylic acid group enhances hydrophilicity but may limit blood-brain barrier permeability compared to the methanone group. Methylpiperazine reduces steric hindrance compared to bulkier benzoyl-tetrazole substitutions .

Data Tables: Structural and Hypothesized Property Comparisons

Table 1: Key Structural Features

Methodological Considerations for Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficient) prioritize shared pharmacophores like piperazine or tetrazole. However, dissimilarity in substituents (e.g., cyclopropyl vs. thiophene) may lead to divergent biological activities despite core similarities .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine intermediate via condensation of ethylenediamine with a dihaloalkane under basic conditions (e.g., KCO) .

- Step 2 : Introduction of the tetrazole moiety through nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 3 : Acylation of the piperazine ring using 3-(1H-tetrazol-1-yl)benzoyl chloride under anhydrous conditions (e.g., DCM, DIPEA) .

- Step 4 : Coupling with 2-(4-fluorophenyl)cyclopropylmethanone via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the tetrazole and cyclopropane groups. Deuterated solvents (e.g., CDCl) and integration ratios resolve overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar intermediates .

- FT-IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and tetrazole (C=N, ~1600 cm) functional groups .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Adjust pH or use co-solvents (e.g., Tween-80) for low-solubility compounds .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can conflicting biological activity data from different assays be reconciled?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Use positive controls (e.g., known kinase inhibitors) to calibrate sensitivity .

- Data Normalization : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays). Statistical tools like ANOVA identify outliers .

- Mechanistic Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (K) and rule off-target effects .

Q. What strategies optimize synthetic yield in multi-step routes?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., PdCl(PPh)) for coupling steps. Ligands like XPhos improve cross-coupling efficiency .

- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediates. Quench reactions at 80–90% conversion to minimize byproducts .

- Workflow Automation : Employ flow chemistry for precise temperature control and reduced oxidation risks, especially for air-sensitive intermediates .

Q. How can computational methods guide SAR (structure-activity relationship) studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). Focus on hydrogen bonding with the tetrazole and fluorophenyl groups .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values?

- Methodological Answer :

- Standardize Protocols : Ensure consistent particle size (via milling) and solvent pre-saturation. Use nephelometry for turbidity measurements .

- Control Variables : Document temperature (±0.1°C) and agitation speed. Compare data with PubChem entries (e.g., CID 976249) for benchmarking .

Tables for Key Parameters

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 187–190°C | DSC | |

| logP | 3.2 ± 0.1 | HPLC (Shimadzu C18 column) | |

| IC (Kinase X) | 12 nM | Fluorescence polarization | |

| Solubility (PBS) | 0.8 mg/mL | UV-Vis (λ = 254 nm) |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.